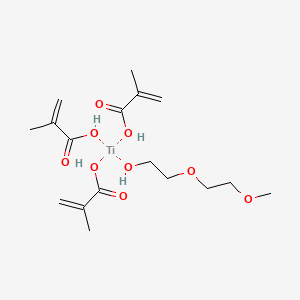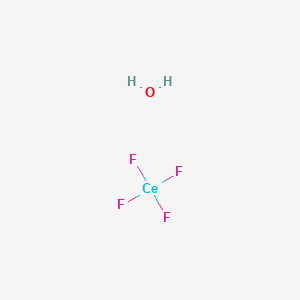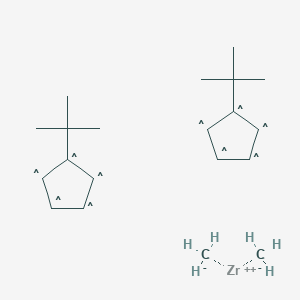
Dimethylbis(t-butylcyclopentadienyl)zirconium; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis(t-butylcyclopentadienyl)zirconium is an organometallic compound . It is a pale yellow powder and is one of the numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . It has applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The linear formula for Dimethylbis(t-butylcyclopentadienyl)zirconium is [(C4H9)C5H4]2Zr(CH3)2 . The compound has a molecular weight of 363.70 . The exact mass and the monoisotopic mass are 362.155 g/mol .Physical And Chemical Properties Analysis
Dimethylbis(t-butylcyclopentadienyl)zirconium is a pale yellow powder . It is insoluble in water . The melting point, boiling point, and density are not available .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Dimethylbis(t-butylcyclopentadienyl)zirconium has been studied for its unique crystal structure. For example, research has demonstrated the orthorhombic crystal structure of the zirconium compound with t-butyl groups directed away from each other, a structure adopted due to the bulky nature of the substituent groups (Howie et al., 1986).
Catalysis and Polymerization
This compound plays a significant role in catalysis, particularly in the polymerization of low molecular weight polypropylene. Its ability to form specific isomers in catalytic processes has been noted, suggesting potential applications in organic synthesis (Thiele et al., 1995).
Reactivity and Structural Studies
Studies have also focused on the reactivity and structural aspects of alkyl complexes of group 4 metals, including zirconium. This includes insights into the intramolecular coordination in solution and the crystal structures of zirconium alkyls, providing foundational knowledge for applications in various chemical processes (Amor et al., 1998).
Metal-Organic Chemical Vapor Deposition
The decomposition of zirconium cyclopentadienyl derivatives in metal-organic chemical vapor deposition (MOCVD) has been studied using mass spectrometry. This research is crucial for developing thin film materials, offering insights into the decomposition mechanisms and potential applications in material sciences (Codato et al., 1998).
Metallo-Organic Frameworks and Chemical Warfare Agent Decomposition
Zirconium-based metal-organic frameworks, incorporating cyclopentadienyl derivatives, have been explored for their potential in decomposing chemical warfare agents. This line of research highlights the practical applications of these compounds in critical areas such as defense and environmental protection (Denchy et al., 2021).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Direcciones Futuras
As an organometallic compound, Dimethylbis(t-butylcyclopentadienyl)zirconium has potential applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . Its future directions would likely involve further exploration of these applications and the development of more efficient synthesis methods.
Propiedades
InChI |
InChI=1S/2C9H13.2CH3.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1;+2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYCZDBQNKHUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Zr+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylbis(t-butylcyclopentadienyl)zirconium | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

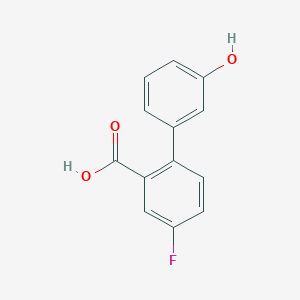



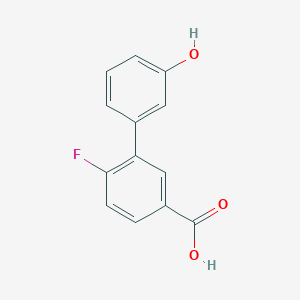
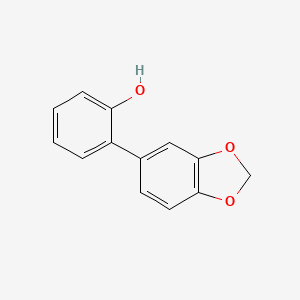

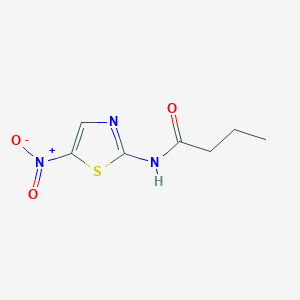

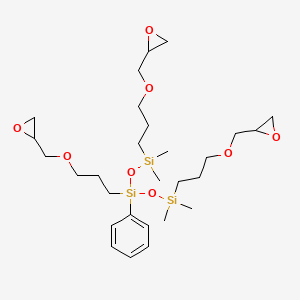
![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)
